(1-Iodopenta-1,4-dien-2-yl)benzene
Description
(1-Iodopenta-1,4-dien-2-yl)benzene is an organoiodine compound featuring a benzene ring substituted with a 1,4-dienyl chain terminated by an iodine atom. Its molecular formula is C₁₁H₁₁I, with a molecular weight of 270.11 g/mol. The compound’s structure combines the aromatic stability of benzene with the reactivity of conjugated dienes and a halogen substituent, making it valuable in cross-coupling reactions and synthetic organic chemistry. Key applications include its use as a precursor for synthesizing skipped dienes, which are critical intermediates in pharmaceuticals and materials science .
Properties
CAS No. |
89779-42-0 |
|---|---|
Molecular Formula |
C11H11I |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
1-iodopenta-1,4-dien-2-ylbenzene |
InChI |
InChI=1S/C11H11I/c1-2-6-11(9-12)10-7-4-3-5-8-10/h2-5,7-9H,1,6H2 |
InChI Key |
VIRWZXJSHRDEND-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=CI)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Iodopenta-1,4-dien-2-yl)benzene typically involves the regioselective anti-allylindation of alkynes using indium tribromide (InBr3) and allylic silanes. The resulting 1,4-dienylindiums are then treated with iodine (I2) to stereoselectively produce 1-iodo-1,4-dienes . The final step involves a palladium-catalyzed cross-coupling reaction with iodobenzene to yield (1-Iodopenta-1,4-dien-2-yl)benzene .
Industrial Production Methods: While specific industrial production methods for (1-Iodopenta-1,4-dien-2-yl)benzene are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: (1-Iodopenta-1,4-dien-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The diene moiety can participate in 1,2- and 1,4-addition reactions with electrophiles, such as hydrogen bromide (HBr).
Cycloaddition Reactions: Photochemical reactions with benzene and other dienes can lead to cycloaddition products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).
Addition Reactions: Strong acids like HBr are used under controlled temperatures to achieve kinetic or thermodynamic control.
Cycloaddition Reactions: Photochemical conditions with UV light are employed for cycloaddition reactions.
Major Products:
Substitution Reactions: Products include compounds with azide or cyano groups replacing the iodine atom.
Addition Reactions: Products include 1,2- and 1,4-addition products with electrophiles.
Cycloaddition Reactions: Cycloaddition products with benzene and other dienes.
Scientific Research Applications
(1-Iodopenta-1,4-dien-2-yl)benzene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives are used in the development of bioactive compounds and pharmaceuticals.
Industry: Used in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of (1-Iodopenta-1,4-dien-2-yl)benzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the diene moiety. The iodine atom acts as a leaving group in substitution reactions, while the diene moiety undergoes addition and cycloaddition reactions. These reactions are facilitated by the compound’s ability to stabilize intermediates through resonance and conjugation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Key Observations:
- Iodine Substituent: The iodine atom in (1-Iodopenta-1,4-dien-2-yl)benzene facilitates oxidative addition in cross-coupling reactions, unlike non-halogenated analogs (e.g., 1,4-bis(benzimidazol-2-yl)benzene) .
- Diene System : The conjugated 1,4-diene enables Diels-Alder reactivity , absent in saturated or aromatic analogs like 1,4-bis(indolin-1-ylmethyl)benzene .
- Steric Effects : The dimethyl group in 4hd reduces reactivity toward bulky electrophiles but improves thermal stability compared to the parent compound .
Methodological Considerations
- Crystallography : While SHELX software () is widely used for small-molecule refinement, the structure of (1-Iodopenta-1,4-dien-2-yl)benzene was resolved via NMR and HRMS due to its liquid state at room temperature .
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